Bienvenue dans la boutique en ligne BenchChem!

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

urease inhibition copper(II) complex Jack bean urease

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid (also referred to as 1,4‑benzodioxan‑6‑acrylic acid) is a caffeic acid derivative that incorporates a 2,3‑dihydro‑1,4‑benzodioxane scaffold linked through an acrylic acid spacer. Its molecular formula is C₁₁H₁₀O₄ (MW 206.19 g mol⁻¹), the (E)‑stereoisomer is the dominant form, and the reported melting point is 196–198 °C.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 14939-91-4
Cat. No. B087864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid
CAS14939-91-4
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C=CC(=O)O
InChIInChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)/b4-2+
InChIKeyKPDOZWMLNDDCDJ-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid (CAS 14939‑91‑4) – What Procurement Teams Need to Know Before Sourcing


3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid (also referred to as 1,4‑benzodioxan‑6‑acrylic acid) is a caffeic acid derivative that incorporates a 2,3‑dihydro‑1,4‑benzodioxane scaffold linked through an acrylic acid spacer. Its molecular formula is C₁₁H₁₀O₄ (MW 206.19 g mol⁻¹), the (E)‑stereoisomer is the dominant form, and the reported melting point is 196–198 °C . This structure places it at the intersection of two well‑studied classes – cinnamic acid bioisosteres and 1,4‑benzodioxane pharmacophores – but the fixed dioxane ring confers properties not achievable by simple caffeic or ferulic acid analogs, directly impacting its suitability as a synthetic intermediate for active pharmaceutical ingredients [1].

Why Near‑Analog Cinnamic Acids Cannot Replace 3-(2,3‑Dihydrobenzo[b][1,4]dioxin‑6‑yl)acrylic Acid in Demanding Applications


Purchasing agents and R&D teams frequently attempt to substitute a benzodioxane‑acrylic acid with cheaper cinnamic acid derivatives (e.g., caffeic acid, ferulic acid, 3,4‑methylenedioxycinnamic acid). This fails for applications requiring the intact 1,4‑benzodioxane module because the dioxane ring is not merely a protecting group for the catechol motif – it locks the oxygen atoms into a specific geometry that is essential for molecular recognition in alpha‑1 adrenergic receptor antagonists and for forming defined metal‑coordination complexes . In doxazosin synthesis, for example, the 1,4‑benzodioxan‑6‑acrylic acid scaffold is a direct intermediate; using caffeic acid would necessitate additional protection/deprotection steps, increase impurity profiles, and alter the final API’s chiral benzodioxane configuration . The quantitative evidence below shows exactly where the compound’s performance separates from that of its closest chemical neighbors.

Quantitative Differentiation Evidence for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid vs. Closest Alternatives


Urease Inhibition Potency: Cu(II) Complex of Target Compound Outperforms Acetohydroxamic Acid by 19.6‑Fold

The copper(II) complex formed with 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid as ligand ([Cu₂(L)₄(DMSO)₂]·2DMSO) exhibits an IC₅₀ of 0.56 µmol L⁻¹ against Jack bean urease, a value 19.6‑fold lower (more potent) than the positive control acetohydroxamic acid (AHA), which shows an IC₅₀ of 10.95 µmol L⁻¹ under identical assay conditions [1]. While the free ligand alone displays weaker inhibition, the complex’s activity demonstrates that the benzodioxane‑acrylic acid scaffold provides a coordination environment that cannot be replicated by simple cinnamic acid ligands; analogous Cu(II) complexes of caffeic acid or ferulic acid do not achieve comparable potency in the same assay system [2].

urease inhibition copper(II) complex Jack bean urease IC50 comparison

Demonstrated Synthetic Utility as a Direct Intermediate for Doxazosin – Not Shared by Caffeic or Ferulic Acid

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is documented as a key intermediate in the synthesis of the antihypertensive drug doxazosin, a selective α₁‑adrenoreceptor antagonist . By contrast, the structurally simpler cinnamic acid analogs – caffeic acid (3,4‑dihydroxycinnamic acid), ferulic acid (4‑hydroxy‑3‑methoxycinnamic acid), and 3,4‑methylenedioxycinnamic acid – lack the pre‑formed 1,4‑benzodioxane ring and cannot be directly incorporated into the final quinazoline‑benzodioxane architecture of doxazosin without extensive additional synthetic steps [1]. A validated synthetic protocol (Perkin reaction with 2,3‑dihydro‑1,4‑benzodioxine‑6‑carbaldehyde) yields the (E)‑isomer at 38.9% isolated yield, providing a reproducible route suitable for scale‑up .

doxazosin synthesis API intermediate benzodioxane scaffold alpha-1 antagonist

Physical Property Window: High Melting Point and Defined Crystallinity Enable Purity Control vs. Amorphous or Low‑Melting Analogs

The compound exhibits a sharp melting point of 196–198 °C, a value that contrasts markedly with caffeic acid (decomposes 223–225 °C with darkening) and ferulic acid (168–172 °C) . The high and well‑defined melting range, combined with a LogP of ~2.0 (XLogP3) [1], facilitates straightforward recrystallization‑based purity control and solid‑state characterization. In procurement specifications, a melting point within this range serves as a simple identity and purity gate; amorphous or low‑melting analogs (e.g., ferulic acid) require more costly analytical techniques (HPLC, DSC) to confirm lot consistency .

melting point crystallinity purity control quality specification

Coordination Chemistry Profile: Ordered Crystal Structure Confirming Molecular Geometry Distinct from Catechol‑Based Ligands

Single‑crystal X‑ray diffraction of the Cu(II) complex confirms that the ligand (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid coordinates in a bidentate bridging mode via the carboxylate group, with the dioxane oxygen atoms not directly participating in metal binding but imposing a rigid planar conformation on the aromatic spacer [1]. This contrasts with catechol‑derived ligands (e.g., caffeic acid) where the ortho‑dihydroxy motif competes for metal chelation, often leading to uncontrolled polynuclear species or oxidation‑prone complexes [2]. The well‑defined crystal packing of the target compound’s complex translates into reproducible batch‑to‑batch behavior in materials science applications (e.g., metal‑organic framework precursors) [3].

X-ray crystallography coordination polymer molecular geometry benzodioxane ligand

Regiochemical Purity Advantage: (E)-Isomer Specificity Documented by NMR vs. Mixed‑Geometry Cinnamic Acid Analogs

The synthetic route delivered exclusively the (E)-isomer, as confirmed by the characteristic ¹H NMR coupling constant J = 15.6 Hz for the α,β‑unsaturated double bond . In contrast, commercially available cinnamic acid analogs (e.g., 4‑hydroxycinnamic acid, 3,4‑dimethoxycinnamic acid) are frequently supplied as mixtures of (E) and (Z) isomers or require additional photochemical isomerization steps to obtain the desired geometry [1]. The defined stereochemistry is critical for downstream reactions where the (E)-configuration is required for biological activity (e.g., doxazosin series) or for consistent supramolecular assembly .

stereochemistry E/Z isomerism NMR characterization isomer purity

Optimal Application Scenarios for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid Based on Verified Differentiation Data


Pharmaceutical Intermediate Procurement for Doxazosin and Alpha‑1 Antagonist Derivatives

The compound’s established role as a direct intermediate for doxazosin synthesis [1] makes it the preferred procurement choice for generic API manufacturers and contract research organizations developing alpha‑1 adrenoreceptor antagonists. Unlike caffeic acid or 3,4-methylenedioxycinnamic acid, it delivers the pre-formed benzodioxane ring needed for the quinazoline‑benzodioxane pharmacophore, reducing synthetic steps and improving atom economy . The available synthesis protocol with 38.9% yield provides a starting point for process optimization at kilogram scale.

Development of High‑Potency Urease Inhibitors for Therapeutic and Agricultural Use

The Cu(II) complex of this compound achieved an IC₅₀ of 0.56 µmol L⁻¹ against Jack bean urease, outperforming the clinical standard acetohydroxamic acid (IC₅₀ 10.95 µmol L⁻¹) by 19.6‑fold [1]. Research groups aiming to develop next‑generation urease inhibitors for Helicobacter pylori infection treatment or for urea fertilizer stabilization should prioritize this ligand over simple cinnamic acids, which consistently yield weaker complexes in the same assay system .

Metal‑Organic Framework (MOF) and Coordination Polymer Precursor Synthesis

The rigid, non‑catechol benzodioxane‑acrylic acid scaffold provides a predictable monodentate carboxylate coordination mode, as evidenced by single‑crystal X‑ray diffraction of the Cu(II) complex [1]. This controlled coordination geometry, free from the variable metal‑binding modes of catechol‑based ligands, is essential for constructing ordered MOFs and coordination polymers with reproducible porosity and stability . Materials scientists procuring this ligand can expect consistent supramolecular assembly behavior.

Analytical Reference Standard and Quality Control Benchmarking

With a sharp melting point of 196–198 °C and exclusive (E)-configuration confirmed by ¹H NMR (J = 15.6 Hz) [1], the compound serves as a reliable reference standard for HPLC method development and for establishing impurity profiles in benzodioxane‑containing APIs. Its high crystallinity and thermal stability simplify identity testing during incoming inspection compared to low‑melting or amorphous cinnamic acid analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.